tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate: is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tert-butyl group, a fluorosulfonyl group, and a carbamate group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorosulfonyl-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorosulfonyl and carbamate groups on biological systems. It can be used as a probe to investigate enzyme activities and protein interactions .
Medicine
Its unique structure allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activities. The carbamate group can also interact with active sites of enzymes, affecting their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[1-(fluorosulfonyl)pent-4-en-2-yl]carbamate
- tert-butyl N-{[1-(fluorosulfonyl)azetidin-3-yl]methyl}carbamate
- tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate
Uniqueness
tert-butyl N-[1-(fluorosulfonyl)propan-2-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C8H16FNO4S |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl N-(1-fluorosulfonylpropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16FNO4S/c1-6(5-15(9,12)13)10-7(11)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
VCPVKWYTWUDZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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